1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-
Overview
Description
JWH 184: is a synthetic cannabinoid receptor ligand from the naphthylmethylindole family. It is structurally similar to known synthetic cannabinoids and is used primarily for research and forensic applications . The compound’s formal name is 3-[(4-methyl-1-naphthalenyl)methyl]-1-pentyl-1H-indole .
Mechanism of Action
Target of Action
QKU9P2ZGM5, also known as 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- or JWH-184, is a synthetic cannabinoid receptor ligand . The primary target of JWH-184 is the CB1 receptor , a type of cannabinoid receptor in the human body .
Mode of Action
The binding affinity of JWH-184 for the CB1 receptor is reported as Ki = 23 ± 6 nM . This suggests that JWH-184 acts as an agonist at the CB1 receptor, meaning it binds to this receptor and activates it . The activation of CB1 receptors can have various effects on the body, depending on the location of the receptors.
Pharmacokinetics
It’s known that the compound is rapidly bioactivated to jwh-018 in mice blood . This suggests that the in vivo effects of JWH-184 are also due to JWH-018 formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: JWH 184 is synthesized through a multi-step process involving the reaction of 1-pentylindole with 4-methyl-1-naphthaldehyde . The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of JWH 184 in a laboratory setting involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: JWH 184 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert JWH 184 to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
JWH 184 is primarily used in scientific research for its ability to bind to cannabinoid receptors. Its applications include:
Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.
Biology: Investigating the effects of synthetic cannabinoids on biological systems.
Medicine: Exploring potential therapeutic uses and toxicological effects.
Industry: Used as a reference standard in forensic toxicology to identify synthetic cannabinoids in biological samples
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different binding affinities and effects.
JWH 122: A related compound with a carbonyl group that JWH 184 lacks.
JWH 185: Another member of the naphthylmethylindole family with distinct properties.
Uniqueness: JWH 184 is unique due to its specific structural features and binding affinity for the CB1 receptor. Its carbonyl-reduced structure differentiates it from other similar compounds, leading to distinct pharmacological profiles .
Properties
IUPAC Name |
3-[(4-methylnaphthalen-1-yl)methyl]-1-pentylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N/c1-3-4-9-16-26-18-21(24-12-7-8-13-25(24)26)17-20-15-14-19(2)22-10-5-6-11-23(20)22/h5-8,10-15,18H,3-4,9,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOLXFPDIJJWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030392 | |
Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-37-0 | |
Record name | 3-[(4-Methyl-1-naphthalenyl)methyl]-1-pentyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619294-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-184 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-184 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKU9P2ZGM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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